amine](/img/structure/B13269346.png)
[(4-Bromo-3-methylphenyl)methyl](2-methylbutan-2-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-methylphenyl)methylamine is an organic compound with the molecular formula C13H20BrN It is a brominated derivative of a phenylmethylamine, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the following steps:
Bromination: The starting material, 3-methylbenzylamine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces the bromine atom at the 4-position of the phenyl ring.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-methylbutan-2-yl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This step attaches the 2-methylbutan-2-yl group to the nitrogen atom of the amine.
Industrial Production Methods
Industrial production of (4-Bromo-3-methylphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using continuous flow reactors to ensure efficient and controlled bromination.
Automated Alkylation: Employing automated systems for the alkylation step to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, KCN, or primary amines in polar solvents such as ethanol or water.
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Scientific Research Applications
(4-Bromo-3-methylphenyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets:
Receptor Binding: The compound can act as an agonist or antagonist at various receptors, such as serotonin 5-HT2A and dopamine D2 receptors.
Pathways: It may influence signaling pathways related to mood, behavior, and neuroprotection by modulating neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-3-methylphenyl)methylamine: Unique due to its specific substitution pattern and alkyl group.
4-Bromo-3-methylbenzonitrile: Similar brominated phenyl compound but with a nitrile group instead of an amine.
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar structure but with an ether linkage.
Uniqueness
(4-Bromo-3-methylphenyl)methylamine is unique due to its combination of a brominated phenyl ring and a bulky 2-methylbutan-2-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20BrN |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C13H20BrN/c1-5-13(3,4)15-9-11-6-7-12(14)10(2)8-11/h6-8,15H,5,9H2,1-4H3 |
InChI Key |
RVDGPNYWARVQKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC(=C(C=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


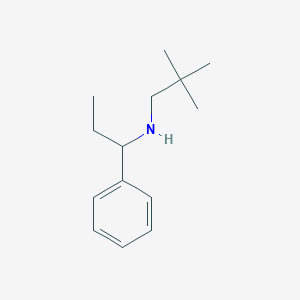
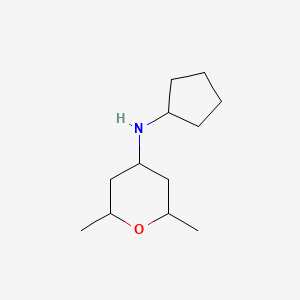
![4-[(1-Cyclohexylethyl)amino]pentan-1-ol](/img/structure/B13269279.png)
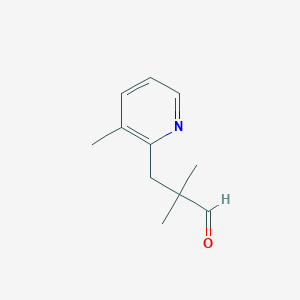
![N-[2-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B13269313.png)
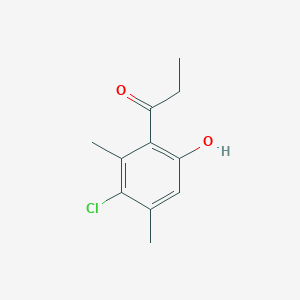

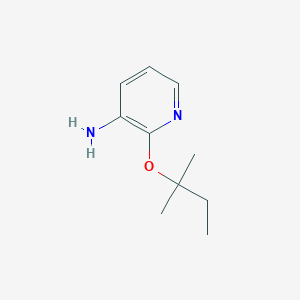
![tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13269324.png)
![1-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13269327.png)
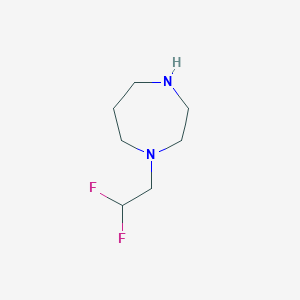


![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13269339.png)
